molecular formula C30H18O10 B1438437 Taiwaniaflavone CAS No. 27090-22-8

Taiwaniaflavone

Cat. No. B1438437
CAS RN: 27090-22-8
M. Wt: 538.5 g/mol
InChI Key: IMKDLTDRZZSWPR-UHFFFAOYSA-N
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Description

Taiwaniaflavone is a type of biflavone, a class of flavonoids, that has been isolated from the leaves of Taiwania cryptomerioides Hayata . It is also known as 3,3’-linked biapigenin .


Synthesis Analysis

Taiwaniaflavone and its methyl ethers have been synthesized from the leaves of Taiwania cryptomerioides Hayata . The synthesis involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .


Molecular Structure Analysis

Taiwaniaflavone is composed of two phenyl-chromenone units linked via a C–C or C–O–C bond between the chromenone moiety or the appended phenyl ring . The molecular structure of Taiwaniaflavone significantly interacts with the active site of enzymes, having optimum binding energy ranging from -11.7Kcal/mol to -9.5Kcal/mol .


Chemical Reactions Analysis

The key stages of the chemical reactions involving Taiwaniaflavone are cyclization and oxidation . The precursors to flavonols are the flavanonols . The reaction conditions involve the use of BiCl3/RuCl3 for the synthesis of functionalized flavones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Taiwaniaflavone are essential to understand its function as a biomaterial . The chemistry of Taiwaniaflavone directly contributes to its interaction with biological environments .

Scientific Research Applications

Isolation and Identification

Taiwaniaflavone, a biflavone, and its derivatives have been identified and isolated from the leaves of Taiwania cryptomerioides Hayata. These substances were identified based on spectral data and the synthesis of taiwaniaflavone methyl ethers. This research contributes to the chemical understanding of compounds present in T. cryptomerioides (Kamil et al., 1981).

Anti-Inflammatory Properties

Taiwaniaflavone has shown potential in inhibiting the inductions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the pathogenesis of chronic inflammation. This inhibitory effect is linked to the blocking of nuclear translocation of p65 and the inactivation of nuclear factor-kappaB, suggesting potential applications in treating inflammatory diseases (Pokharel et al., 2006).

Additional Applications in Herbal Medicine

Taiwaniaflavone has been identified in various studies focusing on different herbal medicines and plant extracts. For example, it has been found in other plant species like Calocedrus microlepic var. formosana, indicating its broader presence in herbal medicine and the potential for diverse applications (Chien et al., 2004).

Antioxidant Activities

Research on different herbaceous plants, including studies on the antioxidant activities of various plant extracts, has also mentioned taiwaniaflavone. These studies contribute to the understanding of the antioxidant properties of taiwaniaflavone, highlighting its potential use in addressing oxidative stress-related health issues (Lin et al., 2014).

Mechanism of Action

Taiwaniaflavone has been found to inhibit the cytotoxicity of wild-type Aβ42 and tAβ42, strongly blocking the internalization of the peptides into the cells . This implies a strong relationship between the cytotoxicity and intracellular location of the Aβ peptide .

Future Directions

Taiwaniaflavone has shown potential in the treatment of Alzheimer’s disease . Agents that can reduce the cell permeability of Aβ42 are potential Alzheimer’s disease therapeutics, and Taiwaniaflavone could play a role in this .

properties

IUPAC Name

3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKDLTDRZZSWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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